molecular formula C21H24N2O2 B5215831 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5215831
M. Wt: 336.4 g/mol
InChI Key: MMESUCGWVTZUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood; however, it has been suggested that it acts on the GABAergic system. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly effective in animal models at low doses. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one of the limitations of using 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer.

Future Directions

There are several future directions for the study of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, it would be interesting to investigate the mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in more detail, to better understand its effects on the GABAergic system. Finally, it would be useful to investigate the pharmacokinetics of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, including its absorption, distribution, metabolism, and excretion, to better understand its potential use in humans.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Despite its potential, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide.

Synthesis Methods

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using various methods, including the reaction of 1-(4-ethylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione with hydroxylamine hydrochloride and sodium acetate in acetic acid. Another method involves the reaction of 1-(4-ethylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione with hydroxylamine-O-sulfonic acid in the presence of sodium acetate and acetic anhydride. These methods have been reported in the literature and have been used to obtain 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in high yields.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-16-8-10-19(11-9-16)23-14-18(12-20(23)24)21(25)22-13-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMESUCGWVTZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

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